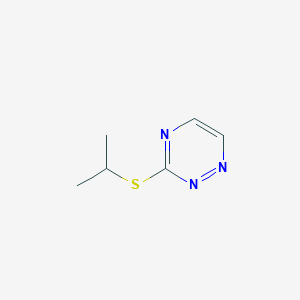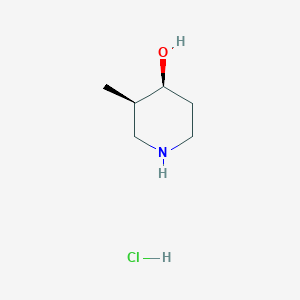
3-Isopropylthio-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropylthio-1,2,4-triazine is a derivative of 1,2,4-triazine . Triazines are a class of nitrogen-containing heterocycles . The parent molecules’ molecular formula is C3H3N3 . They exist in three isomeric forms, 1,2,4-triazines being one of them . The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been reported in various studies . The rich literature demonstrates various synthetic routes for a variety of triazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine heterocycles through a combinatorial method .Molecular Structure Analysis
The molecular formula of this compound is C6H9N3S. The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The mechanistic aspects of these heterocycles are discussed in a detailed way .Aplicaciones Científicas De Investigación
Anticancer Applications
- 1,2,4-triazine derivatives, including isomers like 3-Isopropylthio-1,2,4-triazine, are extensively studied for their antitumor activity. Many of these derivatives have shown remarkable antitumor activity and have reached advanced phases of clinical trials (Cascioferro et al., 2017).
Broad Spectrum Biological Activity
- Triazine derivatives play important roles in medicinal and agricultural fields, with activities including anti-cancer, antiviral, fungicidal, insecticidal, bactericidal, herbicidal, antimalarial, and antimicrobial agents (Kushwaha & Sharma, 2020).
Synthesis and Reactivity for Therapeutic Effects
- Triazine derivatives, due to their bioactivities, are a focus in medicinal chemistry. The synthesis of new triazine-derived compounds is of interest for their therapeutic effects, with various chemical reactions applied to synthesize these compounds (Alshammari & Bakhotmah, 2022).
Versatile Compounds in Synthetic and Pharmaceutical Chemistry
- 3-Amino-1,2,4-triazines are versatile for their significance as building blocks in synthetic and pharmaceutical chemistry, showing unique reactivities towards various reagents (Abdel-Rahman et al., 2020).
Diverse Biological Applications
- 1,2,4-Triazines and their derivatives exhibit a variety of biological applications, including antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities (Arshad, Khan, & Khan, 2014).
Antibacterial and Antifungal Activities
- Novel 1,2,4-triazine derivatives have shown high antibacterial, antifungal, and anti-inflammatory activities, offering promising applications in these areas (El-Reedy & Soliman, 2020).
Potent Antimicrobial Agents
- Certain 1,2,4-triazine derivatives have been synthesized and exhibited broad spectrum antimicrobial activity against various pathogens, highlighting their potential in antibiotic development (Shelke, 2020).
Applications in Bioorthogonal Chemistry
- Triazines, including the 1,2,4-triazine isomer, are used in inverse electron-demand Diels-Alder (IEDDA) cycloaddition reactions, a method significant in N-heterocycle synthesis, natural product preparation, and bioorthogonal chemistry (Zhang et al., 2021).
Inhibitor Probes and Corrosion Inhibition
- Some 1,2,4-triazine derivatives are used as inhibitor probes for mild steel corrosion and in the preparation of selective sensors for ion determination in environmental samples (Singh et al., 2018).
Mecanismo De Acción
While the specific mechanism of action for 3-Isopropylthio-1,2,4-triazine is not mentioned in the retrieved papers, 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities .
Direcciones Futuras
Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . Future research could explore the unexplored positions of the pyrrolo[2,1-f][1,2,4]triazine for selectivity .
Propiedades
IUPAC Name |
3-propan-2-ylsulfanyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-5(2)10-6-7-3-4-8-9-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFRUCGHQCIPIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=CN=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,6-dichloro-N-{4-[(pyridin-2-yl)amino]butyl}pyridine-2-carboxamide](/img/structure/B2875575.png)
![4-Fluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2875580.png)

![N-(4-ethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2875582.png)


![3-[(2-Amino-4,6-dimethoxyphenyl)(pyridin-3-yl)methyl]-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B2875587.png)
![6-Tert-butyl-2-[1-(2-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2875588.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B2875589.png)
![(1R,5S)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2875593.png)
![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)

![3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2875597.png)

